N-allyl-5,6,7,8-tetrahydroquinazolin-4-amine
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Overview
Description
“N-allyl-5,6,7,8-tetrahydroquinazolin-4-amine” is a chemical compound with the molecular formula C11H15N3 . It is a derivative of 5,6,7,8-tetrahydroquinazolin-4-amine .
Synthesis Analysis
The synthesis of derivatives of 5,6,7,8-tetrahydroquinazolines, such as “this compound”, can be achieved using α-aminoamidines. The reaction occurs in mild conditions and is characterized by excellent yields . The reaction involves the use of α-aminoamidines and bis-benzylidene cyclohexanones .Molecular Structure Analysis
The molecular structure of “this compound” is based on the tetrahydroquinazoline skeleton, which is an essential structural motif in natural products and pharmaceutically active compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include the cyclocondensation of various guanidine derivatives with aldehydes and ketones, providing C2-substituted tetrahydroquinazolines .Scientific Research Applications
Allylic Amination with Nitroarenes and CO In the presence of Ru3(CO)12/Ph-BIAN, N-allyl-5,6,7,8-tetrahydroquinazolin-4-amine participates in allylic amination reactions with nitroarenes under CO pressure. This leads to functionalization of the nitro group, with the potential for one-pot reduction to afford 4-amino derivatives (Ragaini et al., 2004).
Synthesis and Biological Activities This compound has been studied as a nonclassical inhibitor of dihydrofolate reductase (DHFR) from Pneumocystis carinii and Toxoplasma gondii. Its derivatives exhibit potent and selective inhibitory activities against T. gondii and have been evaluated as antitumor agents (Gangjee et al., 1995).
Synthesis via One-Pot Method One-pot multicomponent reactions (MCRs) facilitate the synthesis of 5,6,7,8-tetrahydro derivatives of quinazoline-2-amine. This method is efficient compared to conventional multistep organic reactions and allows the creation of new organic molecules with minimum time and trials (Tugcu & Turhan, 2018).
Future Directions
The future directions for “N-allyl-5,6,7,8-tetrahydroquinazolin-4-amine” could include further functionalization of the compound, as the newly synthesized derivatives of 5,6,7,8-tetrahydroquinazoline bear protecting groups at the C2- tert -butyl moiety of a quinazoline ring, which can be easily cleaved . Moreover, the high inhibition activity of the synthesized compounds was also predicted against β-glucosidase, suggesting a novel tetrahydroquinazoline scaffold for the treatment of diabetes .
Properties
IUPAC Name |
N-prop-2-enyl-5,6,7,8-tetrahydroquinazolin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-2-7-12-11-9-5-3-4-6-10(9)13-8-14-11/h2,8H,1,3-7H2,(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COJGYAYOYLKLPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC=NC2=C1CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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